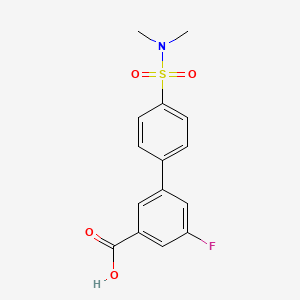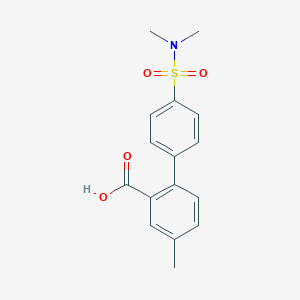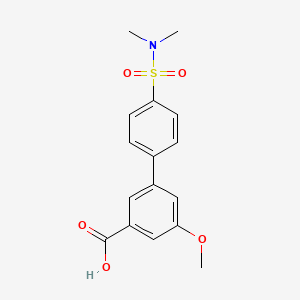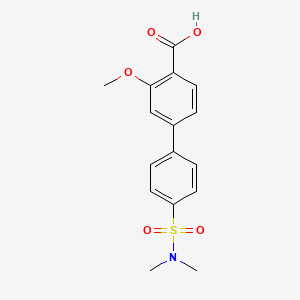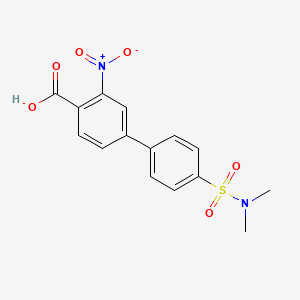
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid (4-DMSNOBA) is a synthetic organic compound belonging to the class of nitrobenzoic acids. It is a white, crystalline solid and is soluble in water, ethanol and other organic solvents. 4-DMSNOBA has been used in various scientific research applications, including as a reagent for the synthesis of new materials and as a tool for studying the molecular structure of biological systems.
科学的研究の応用
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent for the synthesis of new materials and as a tool for studying the molecular structure of biological systems. It has been used in the synthesis of polymeric materials, such as poly(4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%-co-styrene) and poly(4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%-co-acrylonitrile). It has also been used as a catalyst for the synthesis of polyurethanes and polyesters. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been used to study the molecular structure of biological systems, such as proteins and nucleic acids.
作用機序
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is believed to interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. It is also believed to interact with membrane lipids, which may alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% are not well understood. However, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to inhibit the activity of certain enzymes, including DNA polymerase and reverse transcriptase.
実験室実験の利点と制限
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also soluble in many solvents, making it easy to work with. Additionally, it can be used to study the molecular structure of biological systems, such as proteins and nucleic acids.
However, there are also some limitations to using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% in lab experiments. It is not very stable and can degrade over time. Additionally, it can interact with other compounds, which can alter its structure and function.
将来の方向性
There are several potential future directions for 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% research. It could be used to develop new materials and catalysts for use in industrial processes. It could also be used to study the molecular structure of biological systems, such as proteins and nucleic acids. Additionally, it could be used to develop new drugs and therapeutic agents. Finally, it could be used to study the biochemical and physiological effects of this compound on living organisms.
合成法
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% can be synthesized from 4-nitrobenzoic acid and 4-N,N-dimethylsulfamoylphenylmagnesium bromide. This method was first reported by K. K. Chatterjee and S. K. Ghosh in 1983 and has since been used extensively in scientific research. The synthesis is carried out by reacting the 4-nitrobenzoic acid with the 4-N,N-dimethylsulfamoylphenylmagnesium bromide in the presence of an inert solvent, such as tetrahydrofuran. The reaction is carried out at room temperature and the product is isolated by filtration.
特性
IUPAC Name |
4-[4-(dimethylsulfamoyl)phenyl]-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)12-6-3-10(4-7-12)11-5-8-13(15(18)19)14(9-11)17(20)21/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTFOMBQTWYMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









